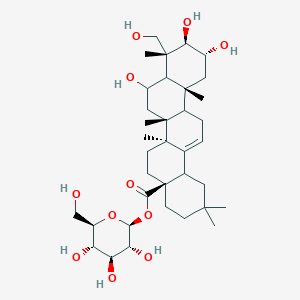

chebuloside II

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H58O11 |

|---|---|

Molecular Weight |

666.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O11/c1-31(2)9-11-36(30(45)47-29-26(43)25(42)24(41)22(16-37)46-29)12-10-34(5)18(19(36)13-31)7-8-23-32(3)14-21(40)28(44)33(4,17-38)27(32)20(39)15-35(23,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19?,20-,21-,22-,23?,24-,25+,26-,27?,28+,29+,32-,33+,34-,35-,36+/m1/s1 |

InChI Key |

DZVIFFMYEULLBY-NSOPSRGASA-N |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(CC3C1=CCC4[C@]2(C[C@H](C5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Chebuloside Ii

Extraction and Fractionation Techniques from Natural Sources (e.g., Terminalia chebula, Siphoneugena densiflora, Combretum laxum)

The initial step in obtaining chebuloside II involves its extraction from plant material and subsequent separation from a complex mixture of other phytochemicals. This compound has been successfully isolated from various sources, including the stem bark of Terminalia chebula capes.gov.br, the leaves of Siphoneugena densiflora scielo.brresearchgate.net, and the stems of Combretum laxum. mdpi.commdpi.comglobalresearchonline.net

The general procedure begins with the collection, drying, and powdering of the relevant plant parts, such as fruits or stems. scirp.orgbepls.com A common method for extraction utilizes solvents like methanol (B129727) or ethanol. For instance, in the case of Combretum laxum, dried and ground stems are extracted with methanol. mdpi.com The resulting crude extract is then concentrated under reduced pressure.

This crude extract undergoes a series of liquid-liquid partitioning steps using solvents of varying polarity to achieve initial fractionation. A typical sequence involves partitioning the methanol extract between n-butanol and water. scirp.org The butanol-soluble fraction, which is enriched with glycosides like this compound, is separated and concentrated. mdpi.com

Further fractionation is achieved through column chromatography. The n-butanol fraction from Combretum laxum stems, for example, was subjected to column chromatography on reversed-phase (RP-18) silica (B1680970) gel, eluting with a methanol/water gradient. mdpi.com Fractions containing compounds with similar profiles on Thin Layer Chromatography (TLC) are pooled. The fraction containing this compound is often further purified using a Sephadex LH-20 column with methanol as the eluent before final purification by preparative chromatography. mdpi.com

**Table 1: Summary of Extraction and Fractionation of this compound from *Combretum laxum***

| Step | Procedure | Details | Outcome |

|---|---|---|---|

| Extraction | Solvent Extraction | Dried, ground stems extracted with methanol (MeOH). | Crude methanol extract. |

| Partitioning | Liquid-Liquid Extraction | The concentrated MeOH extract is partitioned between n-butanol (n-BuOH) and water (H₂O). | n-BuOH soluble fraction enriched in triterpene glycosides. |

| Fractionation 1 | Column Chromatography | The n-BuOH fraction is chromatographed on an RP-18 silica gel column. | Elution with a MeOH/H₂O gradient (6:4 to 100% MeOH) separates the extract into several fractions. |

| Fractionation 2 | Gel Filtration | The target fraction (eluted with MeOH/H₂O 8:2) is re-chromatographed on a Sephadex LH-20 column. | Elution with 100% MeOH provides further purification. |

| Purification | Semi-preparative HPLC | The purified fraction is subjected to semi-preparative HPLC. | Isolation of pure this compound (19.0 mg). |

Data sourced from a study on Combretum laxum. mdpi.com

Advanced Chromatographic Separation Strategies

Modern chromatographic techniques are indispensable for the analysis, separation, and purification of this compound from complex extracts and fractions. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly crucial for both analytical quantification and preparative isolation.

HPLC methods have been developed for the simultaneous determination of various saponins (B1172615), including this compound, in plant extracts. thieme-connect.com These methods typically employ a reversed-phase column and a photodiode array (PDA) detector. For the analysis of Terminalia species, a method was established using a water/acetonitrile (B52724) mobile phase, both containing 0.05% formic acid, with a gradient elution system. thieme-connect.com The total separation of four hydrolysable tannins and five saponins, including this compound, was achieved within a 45-minute run time. thieme-connect.com Detection is often performed at specific wavelengths, such as 205 nm for saponins, to ensure accurate quantification. thieme-connect.comnih.gov

UPLC, also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially shorter analysis times. thieme-connect.comnih.gov A UPLC method developed for analyzing tannins and saponins from Terminalia species could separate nine different compounds, including this compound, in just 9.0 minutes. thieme-connect.com Another UHPLC method successfully separated fourteen compounds (eight tannins and six saponins) within 20 minutes. nih.govresearchgate.net These methods utilize sub-2 µm particle columns, which provide superior efficiency, and operate at higher pressures. The mobile phase often consists of a gradient of acetonitrile and water with a formic acid modifier, and detection is performed using a PDA or mass spectrometer (MS). thieme-connect.comnih.gov

Table 2: Comparison of HPLC and UPLC Methods for this compound Analysis

| Parameter | HPLC Method | UPLC/UHPLC Method |

|---|---|---|

| Application | Simultaneous determination of tannins and saponins in Terminalia species. thieme-connect.com | Simultaneous analysis of tannins and saponins in Terminalia species. thieme-connect.comnih.gov |

| Column | Reversed-phase | Reversed-phase (e.g., Acquity BEH Shield RP18) |

| Mobile Phase | Water/Acetonitrile gradient (both with 0.05% formic acid). thieme-connect.com | Water/Acetonitrile gradient (both with formic acid). nih.gov |

| Detection | PDA (205 nm for saponins). thieme-connect.com | PDA (205 nm for saponins) and/or MS. nih.gov |

| Run Time | ~45 minutes. thieme-connect.com | ~9-20 minutes. thieme-connect.comnih.gov |

| Key Advantage | Robust and established. | Fast, high-resolution, and sensitive. |

While analytical HPLC/UPLC is used for identification and quantification, preparative chromatography is essential for isolating pure compounds in sufficient quantities for structural analysis and biological testing. ymctaiwan.com The goal is to maximize the amount of the target compound at the desired purity. Following initial fractionation by column chromatography, semi-preparative HPLC is frequently the final step in the purification of this compound. In the isolation from Combretum laxum, a semi-preparative HPLC system using a C18 column with a mobile phase of acetonitrile/water (30:70) was used to yield 19.0 mg of pure this compound. mdpi.com This technique uses wider columns and higher flow rates than analytical HPLC to handle larger sample loads, with a fraction collector to selectively gather the eluent containing the compound of interest.

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Comprehensive Spectroscopic and Spectrometric Characterization for Structure Elucidation

Once this compound is isolated in pure form, its chemical structure is determined and confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, key signals include an anomeric proton from the glucose moiety, an olefinic proton (H-12) characteristic of the oleanane (B1240867) skeleton, and various signals for methine, methylene, and methyl groups. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon atoms and their types (methyl, methylene, methine, quaternary). The spectrum for this compound shows 36 carbon signals, corresponding to the 30 carbons of the triterpene aglycone and the 6 carbons of the glucose unit. mdpi.com The chemical shift of the C-28 carbon as an ester carbonyl confirms the attachment of the sugar at this position. nih.gov

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the final structure. nih.govresearchgate.net

COSY establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within spin systems.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly vital for connecting different fragments of the molecule. For instance, an HMBC correlation between the anomeric proton (H-1') of the glucose sugar and the C-28 carbonyl carbon of the triterpene skeleton unequivocally confirms the glycosylation site. nih.gov

The collective data from these NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound as β-d-glucopyranosyl 2α,3β,6β,23-tetrahydroxyolean-12-en-28-oate. mdpi.comnih.gov

Table 3: Reported ¹H and ¹³C NMR Spectral Data for this compound (Aglycone Moiety)

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 46.8 | 1.63, m; 1.00, m |

| 2 | 68.8 | 4.43, m |

| 3 | 83.7 | 4.25, d (9.0) |

| 4 | 43.4 | - |

| 5 | 47.9 | 1.96, d (11.0) |

| 6 | 67.9 | 5.10, brs |

| 7 | 41.9 | 1.97, m; 1.68, m |

| 8 | 40.0 | - |

| 9 | 48.0 | 1.63, m |

| 10 | 38.4 | - |

| 11 | 24.1 | 1.95, m |

| 12 | 122.7 | 5.38, brs |

| 13 | 144.1 | - |

| 14 | 42.1 | - |

| 15 | 28.5 | 1.83, m; 1.15, m |

| 16 | 23.9 | 1.95, m |

| 17 | 46.9 | - |

| 18 | 42.0 | 3.17, dd (13.8, 3.7) |

| 19 | 46.3 | 1.68, m; 1.29, m |

| 20 | 30.9 | 1.00, m |

| 21 | 34.2 | 1.45, m; 1.29, m |

| 22 | 32.8 | 1.83, m; 1.68, m |

| 23 | 65.7 | 4.10, d (11.0); 3.69, d (11.0) |

| 24 | 14.2 | 1.18, s |

| 25 | 17.1 | 1.06, s |

| 26 | 17.4 | 0.85, s |

| 27 | 26.2 | 1.54, s |

| 28 | 176.4 | - |

| 29 | 33.3 | 1.18, s |

| 30 | 23.8 | 0.97, s |

Note: NMR data can vary slightly based on the solvent used. This table is compiled from literature data. The structure was confirmed by comparison to previously reported values. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Arjunolic acid |

| Bellericoside |

| This compound |

| Ellagic acid |

| Ethanol |

| Ethyl acetate (B1210297) |

| Formic acid |

| Gallic acid |

| n-Butanol |

| n-Hexane |

| Methanol |

High-Resolution Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis (e.g., LC-MS/MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), which allows for the calculation of a single, unique molecular formula. youtube.com When coupled with liquid chromatography (LC-MS/MS), this technique provides both separation of complex mixtures and detailed structural information through controlled fragmentation. americanpharmaceuticalreview.com

For this compound, HRMS analysis is crucial for confirming its molecular formula. The empirical formula has been established as C₃₆H₅₈O₁₁. sigmaaldrich.com This composition corresponds to a precise theoretical monoisotopic mass. Experimental determination via HRMS provides a highly accurate mass measurement that validates this proposed formula, distinguishing it from other potential isobaric compounds (different compounds with the same nominal mass). pnnl.gov

The molecular formula and weight information for this compound are summarized below.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₅₈O₁₁ | sigmaaldrich.comnih.gov |

| Molecular Weight (Nominal) | 666.8 g/mol | nih.gov |

| Monoisotopic Mass (Exact) | 666.39791266 Da | nih.gov |

Tandem mass spectrometry (MS/MS), often performed in conjunction with LC, offers deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. d-nb.info The fragmentation pattern is characteristic of the molecule's structure, providing evidence for its core scaffold and the nature and location of its substituents. whitman.edu

In the analysis of this compound, a triterpenoid (B12794562) saponin, the fragmentation process typically initiated by electrospray ionization (ESI) would reveal key structural features. The most common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety. This would produce a prominent fragment ion corresponding to the aglycone part of the molecule. Subsequent fragmentation events would involve characteristic cleavages of the triterpenoid backbone, such as retro-Diels-Alder reactions or losses of small neutral molecules like water (H₂O) and carbon dioxide (CO₂) from the hydroxyl and carboxyl groups, respectively. msu.edu

A predicted fragmentation pathway for this compound in an LC-MS/MS experiment is detailed in the following table.

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 667.3985 | 505.3529 | 162.0456 (C₆H₁₀O₅) | Loss of the glucose moiety |

| 505.3529 | 487.3424 | 18.0105 (H₂O) | Loss of a water molecule from the aglycone |

| 505.3529 | 459.3475 | 46.0054 (CH₂O₂) | Loss of a formic acid or equivalent from the aglycone |

| 505.3529 | 441.3369 | 64.0160 (H₂O + CO₂) | Consecutive loss of water and carbon dioxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used to identify the functional groups and chromophores within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. cognitoedu.org Different types of bonds and functional groups vibrate at characteristic frequencies, allowing for their identification by the specific absorption bands observed in the IR spectrum. gelest.com The structure of this compound contains several key functional groups, including hydroxyl (-OH), carbon-hydrogen (C-H), carbonyl (C=O), and carbon-oxygen (C-O) bonds.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3550-3200 cm⁻¹ due to the stretching vibrations of its multiple hydroxyl (-OH) groups. vscht.cz The presence of alkane C-H bonds would be confirmed by absorption bands between 3000 and 2850 cm⁻¹. libretexts.org A strong, sharp peak characteristic of a carbonyl (C=O) group, specifically an ester, would appear around 1750-1735 cm⁻¹. Additionally, absorptions corresponding to C-O stretching from the ester and alcohol functionalities would be visible in the 1300-1000 cm⁻¹ range. cognitoedu.org The region below 1500 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the compound as a whole. cognitoedu.org

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550–3200 (broad) | O-H stretch | Alcohols, Carboxylic Acid |

| 3000–2850 | C-H stretch | Alkanes (CH, CH₂, CH₃) |

| 1750–1735 | C=O stretch | Ester |

| 1680-1640 | C=C stretch | Alkene |

| 1470–1350 | C-H bend | Alkanes |

| 1300–1000 | C-O stretch | Alcohols, Ethers, Esters |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals. units.it This technique is particularly useful for identifying conjugated systems and other chromophores. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax). edinst.com

The structure of this compound contains an isolated carbon-carbon double bond (C=C) within its oleanane-type triterpenoid core, which acts as a chromophore. This isolated double bond is expected to result in a π → π* electronic transition. While extracts containing this compound have been analyzed, showing broad absorption profiles, the specific λmax for the pure compound is determined by this chromophore. researchgate.net For an isolated C=C bond in such a large molecular framework, the absorption is typically weak and occurs in the far UV region.

The table below outlines the predicted UV-Vis absorption data for this compound.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~190-210 nm | π → π* | C=C (Alkene) |

Synthetic Approaches and Biosynthetic Pathways of Chebuloside Ii

Investigation of Chebuloside II Biosynthesis within Botanical Systems

The biosynthesis of this compound in plants is a complex process rooted in the broader pathway of triterpenoid (B12794562) synthesis. mdpi.com Triterpenes are a large and diverse class of secondary metabolites derived from the C30 precursor, squalene. mdpi.com The journey begins with the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com

Through a series of enzymatic reactions, these C5 units are assembled into the C30 compound, 2,3-oxidosqualene. mdpi.comnih.gov This linear precursor then undergoes a crucial cyclization step catalyzed by oxidosqualene cyclases (OSCs), leading to the formation of various triterpene skeletons. mdpi.comnih.gov In the case of this compound, the oleanane (B1240867) backbone is formed through this cyclization.

Subsequent to the formation of the basic triterpene framework, a series of post-cyclization modifications occur. These reactions, including hydroxylations and glycosylations, are catalyzed by specific enzymes that ultimately yield the final structure of this compound. mdpi.com The addition of a glucopyranosyl moiety at the C-28 position is a key step in its formation, a feature confirmed by spectroscopic analysis. mdpi.com

This compound has been isolated from various plant species, most notably from the genus Terminalia, including Terminalia chebula and Terminalia bellerica. tsijournals.comresearchgate.netnih.gov It has also been identified in other plants such as Combretum quadrangulare and Syzygium bullockii. mdpi.commdpi.com The presence of this compound and related triterpenoids in these plants highlights the expression of the necessary biosynthetic genes and enzymatic machinery. tsijournals.com For instance, research on Terminalia chebula indicates a rich diversity of metabolic enzymes responsible for producing a wide array of secondary metabolites, including triterpenoids and their glycosides. tsijournals.com

Strategies for Chemical Synthesis and Semi-Synthesis of this compound and its Analogues

The complete chemical synthesis of a complex natural product like this compound is a formidable challenge due to its intricate stereochemistry and multiple functional groups. While specific total synthesis routes for this compound are not extensively detailed in the available literature, the general strategies for synthesizing complex glycans and terpenoids provide a framework for how such an endeavor might be approached. nih.govglycoforum.gr.jprsc.org Modern synthetic organic chemistry offers a powerful toolkit, including methods for stereoselective glycosylation and the construction of polycyclic systems. nih.govglycoforum.gr.jp

A more common and practical approach is semi-synthesis, which starts with a readily available natural product that is structurally related to the target molecule. For triterpenoids, oleanolic acid is a frequent starting material for the semi-synthesis of its derivatives. researchgate.net This strategy allows chemists to leverage the complex core structure already assembled by nature and focus on the chemical modifications needed to arrive at the desired analogue. For example, the introduction of hydroxyl groups and the attachment of sugar moieties are key transformations in the semi-synthesis of triterpenoid glycosides. researchgate.net The development of semi-synthetic routes is crucial for producing analogues of this compound, which can be used to explore structure-activity relationships. nih.gov

Enzymatic Synthesis and Biotransformation Studies for this compound Production

Enzymatic synthesis and biotransformation represent promising alternative strategies for the production of this compound and its analogues. mdpi.com These methods harness the power of enzymes or whole microbial cells to perform specific chemical transformations, often with high selectivity and under mild reaction conditions. mdpi.com

Biotransformation can involve the use of microorganisms to modify a precursor molecule into a more valuable product. For instance, engineered Escherichia coli has been successfully used as a biotransformation system to produce various bioactive compounds. mdpi.com This approach could potentially be adapted for the production of this compound by introducing the necessary biosynthetic genes from the source plant into a microbial host.

Enzymatic synthesis, on the other hand, utilizes isolated enzymes to catalyze specific reactions. Chemoenzymatic strategies, which combine chemical and enzymatic steps, are particularly powerful for the synthesis of complex glycans and glycosides. frontiersin.org In the context of this compound, glycosyltransferases could be employed to attach the sugar moiety to the triterpenoid aglycone with high precision. frontiersin.org While specific studies detailing the enzymatic synthesis of this compound are limited, the broader advancements in chemoenzymatic synthesis provide a clear path forward for developing such methods. frontiersin.org These biotechnological approaches offer the potential for more sustainable and efficient production of this compound compared to traditional chemical synthesis or extraction from plant sources.

Mechanistic Investigations of Chebuloside Ii Biological Activities: in Vitro Research

Antioxidant Mechanisms at the Cellular and Molecular Levels

The antioxidant capabilities of Chebuloside II are multifaceted, involving direct interaction with free radicals and modulation of the body's intrinsic defense systems.

Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant potential. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.comijcmas.com While specific data on the DPPH and ABTS radical scavenging activities of isolated this compound is limited in the provided search results, the broader context of the plant extracts from which it is derived, such as Terminalia chebula, consistently demonstrates potent free radical scavenging activity. nih.govscirp.org For instance, various extracts of Terminalia chebula have shown significant DPPH radical scavenging activity. researchgate.net The antioxidant activity of plant extracts is often attributed to their constituent polyphenolic compounds, a class to which this compound belongs. aabinternational.com

It is important to note that the free radical scavenging activity of a compound can be influenced by its chemical structure, particularly the presence of hydroxyl groups that can donate a hydrogen atom to stabilize a radical. d-nb.info The DPPH assay, for example, measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be quantified. mdpi.com

Table 1: Free Radical Scavenging Assays

| Assay | Principle | Relevance to this compound |

|---|---|---|

| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.com | While direct data for this compound is not extensively available, extracts containing it show significant activity, suggesting its contribution. scirp.orgresearchgate.net |

| ABTS Assay | Evaluates the capacity of a compound to scavenge the ABTS radical cation. | Similar to the DPPH assay, the antioxidant activity of extracts containing this compound points towards its potential role in ABTS radical scavenging. |

Modulation of Endogenous Antioxidant Defense Pathways (e.g., Nrf2 Signaling Pathway Activation)

Beyond direct scavenging, this compound may exert its antioxidant effects by activating the body's own defense mechanisms. A critical pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. frontiersin.org This leads to the production of various antioxidant enzymes. nih.gov

Inhibition of Lipid Peroxidation and Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular components, including lipids, leading to a process called lipid peroxidation. ptfarm.pl This process can compromise cell membrane integrity and function. nih.gov Antioxidants can mitigate this damage by either preventing the formation of ROS or by inhibiting the chain reaction of lipid peroxidation. ptfarm.pl

While direct studies on this compound's effect on lipid peroxidation are not detailed in the provided results, the antioxidant properties of extracts containing this compound suggest a potential inhibitory role. nih.gov For example, extracts from Terminalia chebula have been shown to inhibit lipid peroxidation. nih.gov This inhibition is a crucial aspect of cellular protection against oxidative damage. nih.gov The ability of a compound to reduce ROS production and inhibit lipid peroxidation is a significant measure of its protective antioxidant capacity. mdpi.com

Anti-inflammatory Molecular and Cellular Pathways

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. This compound has been investigated for its potential to modulate key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO) Production)

Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. nih.gov At physiological levels, it has anti-inflammatory effects, but excessive production of NO, often by the inducible nitric oxide synthase (iNOS) enzyme, is pro-inflammatory. nih.govimmunopathol.com Therefore, inhibiting excessive NO production is a key target for anti-inflammatory therapies. nih.gov

Research has shown that compounds isolated from Terminalia chebula, including this compound, can influence NO production. figshare.com Specifically, some studies have demonstrated that certain compounds from this plant can efficiently reduce nitric oxide production in stimulated macrophage cells. researchgate.net This suggests that this compound may contribute to the anti-inflammatory effects of Terminalia chebula extracts by modulating the levels of this key pro-inflammatory mediator.

Modulation of Key Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are central to the inflammatory process. researchgate.netwikipedia.org iNOS is responsible for the high-output production of NO during inflammation, while COX-2 is a key enzyme in the synthesis of prostaglandins, which are also potent inflammatory mediators. ebsco.comnih.gov

Studies on constituents of Terminalia chebula have reported the inhibition of both iNOS and COX-2. researchgate.net Although specific inhibitory concentrations for this compound were not detailed in the provided search results, the general anti-inflammatory properties attributed to extracts containing it suggest a potential role in modulating these enzymes. researchgate.netresearchgate.net The inhibition of iNOS and COX-2 represents a significant mechanism for controlling inflammation, and the potential of this compound to contribute to this effect warrants further investigation.

Table 2: Anti-inflammatory Mechanisms of this compound

| Target | Function in Inflammation | Effect of this compound (Inferred) |

|---|---|---|

| Nitric Oxide (NO) | Pro-inflammatory mediator at high concentrations. nih.govimmunopathol.com | Potential inhibition of excessive production. figshare.comresearchgate.net |

| iNOS | Enzyme responsible for high-output NO production during inflammation. researchgate.net | Potential inhibition of enzyme activity or expression. researchgate.net |

| COX-2 | Key enzyme in the synthesis of inflammatory prostaglandins. ebsco.comnih.gov | Potential inhibition of enzyme activity or expression. researchgate.netresearchgate.net |

Impact on Pro-inflammatory Cytokine Production and Signaling Cascades (e.g., IL-2, IL-10, TNF-α)

In vitro studies using extracts containing this compound have demonstrated a notable impact on the production of pro-inflammatory cytokines. Extracts from Terminalia chebula, which are known to contain this compound among other bioactive compounds, have been shown to modulate cytokine expression. researchgate.nettandfonline.com For instance, in studies involving splenocytes stimulated with mitogens like Concanavalin A, treatment with T. chebula extract led to a decrease in the production of Interleukin-4 (IL-4), a cytokine associated with the Th2 immune response. tandfonline.comtandfonline.com Conversely, the expression of Interferon-gamma (IFN-γ), a key Th1 cytokine, was enhanced. tandfonline.comtandfonline.com This suggests a potential role for the extract's components in shifting the immune response towards a Th1 phenotype.

Furthermore, research on a traditional Uighur prescription known as BXXTR, which contains this compound, indicated that it could alleviate imiquimod-induced psoriasis-like skin inflammation by inhibiting inflammatory pathways related to IL-17. semanticscholar.org Analysis revealed that BXXTR treatment led to a reduction in the expression levels of IL-17A and IL-23. semanticscholar.org While these studies utilized complex extracts, the consistent anti-inflammatory observations point towards the potential contribution of individual constituents like this compound. The modulation of these signaling cascades, including the NF-κB pathway, is a critical aspect of the anti-inflammatory effects observed with extracts containing this compound. nih.gov

| Study Type | Model System | Key Findings | Cytokines Modulated |

| Extract Study | Murine Splenocytes | Enhanced Th1 response, decreased Th2 response. tandfonline.comtandfonline.com | ↑ IFN-γ, ↓ IL-4 tandfonline.comtandfonline.com |

| Extract Study | Murine Model of Psoriasis | Inhibition of IL-17-related inflammatory pathways. semanticscholar.org | ↓ IL-17A, ↓ IL-23 semanticscholar.org |

| Extract Study | Intestinal Ischemia-Reperfusion Model | Inhibition of the NF-κB signaling pathway. nih.gov | ↓ TNF-α, ↓ IL-1β nih.gov |

Neuroprotective Mechanisms

Neuroprotection involves the preservation of neuronal structure and function against insults that can lead to cell death. wikipedia.org this compound, as a component of various plant extracts, has been investigated for its potential neuroprotective effects through several in vitro mechanisms.

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative disorders. mdpi.com In vitro studies using neuronal cell lines like SH-SY5Y and SK-N-SH have been instrumental in demonstrating the antioxidant effects of compounds. nih.govnih.govmdpi.com A glycosyl terpenoid-rich fraction of Terminalia macroptera, containing this compound, was shown to suppress the production of reactive oxygen species (ROS) induced by hydrogen peroxide (H₂O₂) in SK-N-SH cells. nih.govresearchgate.net This fraction also restored cell viability that had been reduced by acrolein, another inducer of oxidative stress. nih.govresearchgate.net

| Study Type | Cell Line | Oxidative Stressor | Key Findings |

| Extract (containing this compound) | SK-N-SH | Hydrogen Peroxide (H₂O₂) | Suppressed ROS production, restored cell viability. nih.govresearchgate.net |

| Related Compound (Chebulic Acid) | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation | Attenuated MDA and ROS levels, upregulated Nrf2/ARE pathway. nih.govmdpi.com |

Neuroinflammation, often mediated by the activation of microglial cells, is a common feature of neurodegenerative diseases. criver.comnih.gov Activated microglia release pro-inflammatory cytokines that can be detrimental to neurons. frontiersin.org In vitro models using microglial cell lines, such as BV-2, are commonly employed to study neuroinflammatory processes. nih.govf1000research.com

Extracts containing this compound have demonstrated anti-inflammatory properties that are relevant to neuroinflammation. researchgate.net For example, studies on Terminalia chebula extracts have shown inhibition of nitric oxide release from lipopolysaccharide (LPS)-stimulated murine macrophages, a process closely related to microglial activation. nih.gov The ability of these extracts to modulate inflammatory signaling pathways, such as the NF-κB pathway, is a key mechanism in attenuating the production of pro-inflammatory mediators by microglial cells. nih.gov While direct studies on isolated this compound in microglial cells are limited, the anti-inflammatory profile of extracts containing this compound suggests a potential role in mitigating neuroinflammation. researchgate.netugm.ac.id

Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative diseases, leading to energy failure and the activation of apoptotic cell death pathways. mdpi.commpg.deucl.ac.uk The process of apoptosis, or programmed cell death, is a critical mechanism of neuronal loss. nih.gov

In vitro research suggests that components of Terminalia extracts, including this compound, may exert neuroprotective effects by preserving mitochondrial function and inhibiting apoptosis. researchgate.net For instance, chebulic acid has been shown to protect against hypoxia-induced neurotoxicity by modulating pathways that prevent cell death. nih.govmdpi.com A study on a flavonol glycoside, hyperoside, demonstrated its ability to ameliorate neuronal cell death by regulating the Aβ-induced calcium signaling cascade and mitochondrial membrane potential in HT22 cells. nih.gov It increased the level of the anti-apoptotic protein Bcl-2 and decreased the levels of the pro-apoptotic proteins Bax and cytochrome c. nih.gov While this was not a study on this compound, it illustrates a plausible mechanism by which similar glycosidic compounds could protect neuronal cells. The ability to prevent mitochondrial-induced apoptosis is a key aspect of the neuroprotective potential observed with these natural compounds. frontiersin.org

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, and the resulting oligomers are associated with significant neurotoxicity. frontiersin.orgnih.gov Therefore, inhibiting Aβ aggregation and its toxic effects is a key therapeutic strategy.

In vitro studies have explored the effects of various natural compounds on Aβ aggregation. For example, hyperoside, a flavonol glycoside, has been identified for its anti-Aβ aggregation effects in both cellular and transgenic mouse models of Alzheimer's disease. nih.gov While direct evidence for this compound's effect on Aβ aggregation is not extensively detailed in the provided context, the neuroprotective activities of extracts containing it against stressors like Aβ suggest a potential role. nih.gov The ability of compounds to interfere with the formation of toxic Aβ oligomers is a critical area of investigation for neurodegenerative disease therapeutics.

Effects on Mitochondrial Function and Apoptosis Pathways in Neuronal Cells

Immunomodulatory Effects on Cellular Immunity

This compound is a constituent of plant extracts that have demonstrated significant immunomodulatory effects on cellular immunity in in vitro models. researchgate.net Studies on the dry fruit extract of Terminalia chebula (TCE), which contains this compound, have shown a notable impact on lymphocyte proliferation. tandfonline.comtandfonline.com

In in vitro assays using murine splenocytes, TCE was found to cause a dose-dependent increase in the proliferative response of lymphocytes to the T-cell mitogen Concanavalin A (Con A) and the antigen ovalbumin (OVA). tandfonline.comtandfonline.com This suggests a stimulatory effect on T-cell activation and expansion. Furthermore, analysis of T-lymphocyte subpopulations revealed that TCE treatment led to a significant increase in the percentage of CD4+ T-helper cells, while the populations of total T-cells (CD3+) and CD8+ cytotoxic T-cells remained unchanged. tandfonline.com This specific enhancement of CD4+ cells, coupled with the observed shift towards Th1 cytokine production (increased IFN-γ and decreased IL-4), indicates a targeted modulation of the cellular immune response. tandfonline.comtandfonline.com

| Parameter | Model System | Observation |

| Lymphocyte Proliferation | Murine Splenocytes | Significant increase in proliferation in response to Con A and OVA. tandfonline.comtandfonline.com |

| T-Cell Subpopulations | Murine Splenocytes | Significant increase in the percentage of CD4+ T-helper cells. tandfonline.com |

Modulation of Lymphocyte Proliferation and Activation

Direct in vitro studies focusing specifically on the effect of isolated this compound on lymphocyte proliferation and activation are not extensively documented in the available scientific literature. However, research on extracts from plants known to contain this compound, such as Terminalia chebula, provides context for its potential immunomodulatory activities.

Alcoholic extracts of T. chebula ripe fruits have been shown to significantly enhance spleen lymphocyte proliferation in vitro. bioline.org.brresearchgate.net This suggests that compounds within the extract can stimulate the proliferation of B and T cells, which are critical for adaptive immune responses. bioline.org.br One study reported that an aqueous extract of T. chebula increased the lymphocyte count in mice, further supporting its role in modulating immune cell populations. nih.gov While this compound is a known triterpenoid (B12794562) glycoside constituent of T. chebula, the specific contribution of this individual compound to the observed lymphoproliferative effects of the whole extract has not been isolated and quantified in these studies. bioline.org.brnih.gov Therefore, while the plant source of this compound demonstrates lymphocyte-stimulating properties, further research is needed to determine the precise role of this compound in this activity.

Influence on Th1/Th2 Cytokine Balance

There is currently a lack of direct in vitro evidence detailing the specific influence of isolated this compound on the Th1/Th2 cytokine balance. Investigations have, however, been conducted on extracts of Terminalia chebula, a plant in which this compound is a constituent. These studies provide insight into the potential immunomodulatory effects on cytokine profiles.

An extract from the dried fruit of T. chebula was found to modulate Th1/Th2-mediated immune responses in mice. The extract led to an enhanced expression of the Th1 cytokine, interferon-gamma (IFN-γ), and a decrease in the Th2 cytokine, interleukin-4 (IL-4). tandfonline.comtandfonline.com This indicates a potential skewing of the immune response towards a Th1 phenotype, which is primarily involved in cell-mediated immunity. tandfonline.com Further studies on alcoholic extracts of T. chebula have shown increased expression of various cytokines, including IL-2, IL-10, and TNF-α. bioline.org.brajol.info The elevation of both the Th1-associated cytokine IL-2 and the regulatory/Th2-associated cytokine IL-10 suggests a complex and broad-spectrum immunomodulatory effect. bioline.org.brnih.gov

While these findings are significant for the T. chebula extract, the precise contribution of this compound to the observed shifts in cytokine balance remains to be elucidated through studies on the isolated compound.

Enzyme Inhibitory Activities

Cholinesterase (Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)) Inhibition Studies

This compound has been evaluated as part of a panel of compounds isolated from the medicinal plant Terminalia macroptera for its ability to inhibit cholinesterases, key enzymes in the pathology of Alzheimer's disease. nih.govresearchgate.net In these in vitro assays, this compound was tested against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

While the study identified other compounds from the plant extract, such as derivatives of ellagic acid, as having moderate to good inhibitory activity, the specific IC50 values for this compound were not highlighted, suggesting its inhibitory potential was less potent in comparison. nih.govcolab.wsscilit.com For context, the most active compound, 3,3′-di-O-methyl ellagic acid, displayed IC50 values of 46.77 ± 0.90 µg/mL and 50.48 ± 1.10 µg/mL against AChE and BChE, respectively. nih.govresearchgate.net Other triterpenoids from the same study, such as arjungenin (B1254777) and terminolic acid, also showed some inhibitory activity against AChE. nih.gov Although this compound was part of this comprehensive screening, its specific inhibitory concentrations were not reported in the available literature, indicating a lower level of activity against these enzymes compared to other constituents.

Glycosidase (α-Amylase, α-Glucosidase) Inhibition Studies

As part of a broader investigation into the antidiabetic potential of compounds from Terminalia macroptera, this compound was assessed for its inhibitory effects on α-amylase and α-glucosidase. nih.govresearchgate.net These enzymes are crucial targets for managing postprandial hyperglycemia in type 2 diabetes.

The study demonstrated that phenolic compounds from the plant extract exhibited notable inhibition of both enzymes. For instance, myricetin-3-O-rhamnoside had an IC50 value of 65.17 ± 0.43 µg/mL for α-amylase inhibition, and two other compounds were more active than the standard, acarbose, in the α-glucosidase assay. nih.govresearchgate.net However, the specific IC50 values for this compound against either α-amylase or α-glucosidase were not reported in the primary findings, suggesting that its inhibitory activity was not as significant as that of the other tested phenolics and triterpenoids like arjungenin and terminolic acid. nih.gov Further research is required to quantify the precise inhibitory potency of pure this compound against these key digestive enzymes.

Other Enzyme-Target Interactions and Binding Affinities

Beyond cholinesterases and glycosidases, the interaction of this compound with other enzyme systems has been explored. One study investigated its effect on key enzymes of the human kinin-forming system, which is involved in inflammation and blood pressure regulation. medicaljournalshouse.com

In this in vitro research, this compound was tested for its inhibitory activity against activated factor XI (FXIa) and plasma kallikrein. The results showed that at a concentration of 300 μM, this compound inhibited activated FXI by 30%. researchgate.netmedicaljournalshouse.com However, it did not demonstrate any inhibitory activity against kallikrein at the tested concentrations. researchgate.netmedicaljournalshouse.com This indicates a degree of selectivity in its enzyme-inhibiting action. The study also noted that other compounds from Terminalia, such as corilagin (B190828) and gallic acid, showed a similar inhibitory profile against activated FXI. researchgate.netmedicaljournalshouse.com

Antibacterial Mechanisms of Action

The precise antibacterial mechanism of action for isolated this compound has not been fully elucidated. However, studies on extracts from Terminalia species, which are rich in this compound and other bioactive compounds, provide insights into potential mechanisms. nih.govmedicaljournalshouse.com

Extracts from Terminalia chebula have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. medicaljournalshouse.com The proposed mechanisms for these extracts are multifaceted and include:

Disruption of Bacterial Cell Membranes: Tannins and other polyphenolic compounds can alter the integrity and permeability of bacterial cell membranes, leading to the leakage of essential intracellular contents and subsequent cell death. medicaljournalshouse.com

Inhibition of Bacterial Enzymes: The bioactive constituents may interfere with essential bacterial enzymes, disrupting critical metabolic pathways. medicaljournalshouse.com

Inhibition of Efflux Pumps: Some bacteria use efflux pumps to expel antibiotics, contributing to resistance. Compounds in Terminalia extracts may inhibit these pumps, thereby increasing the intracellular concentration and efficacy of antibacterial agents. medicaljournalshouse.com

Interference with Biofilm Formation: By disrupting processes like quorum sensing, these compounds can inhibit the formation of bacterial biofilms, which are protective matrices that shield bacteria from antibiotics and host immune responses. medicaljournalshouse.com

While this compound is a component of these active extracts, one study specifically noted a lack of research examining the antibacterial activity and potential synergistic interactions of purified this compound with conventional antibiotics. nih.gov Therefore, although the plant sources of this compound possess significant antibacterial properties with identified mechanisms, further investigation is required to determine the specific role and mechanism of action of this compound itself.

Activity against Specific Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Bacillus cereus, Shigella species, Salmonella typhimurium)

This compound is a component of various plant extracts, particularly from Terminalia species, that have demonstrated in vitro antibacterial properties against a range of human pathogens. scirp.orgresearchgate.net While studies often test the entire extract rather than the isolated compound, the presence of this compound is noted alongside the observed antimicrobial effects. nih.govresearchgate.net

Research on Terminalia chebula and Terminalia bellirica fruit extracts, which contain this compound, has revealed significant antibacterial action. nih.govresearchgate.netmdpi.com These extracts have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

Activity Against Gram-Positive Bacteria:

Staphylococcus aureus : Aqueous and methanolic extracts of T. chebula and T. bellirica have shown substantial zones of inhibition against S. aureus and even methicillin-resistant S. aureus (MRSA). researchgate.netdntb.gov.ua Minimum Inhibitory Concentration (MIC) values against these bacteria were found to be potent, ranging from 94 µg/mL to 392 µg/mL. researchgate.netdntb.gov.ua

Bacillus cereus : Extracts from both T. bellirica and T. chebula have demonstrated good antibacterial efficacy against B. cereus, with MIC values recorded between 94 µg/mL and 556 µg/mL. researchgate.netdntb.gov.ua

Activity Against Gram-Negative Bacteria:

Escherichia coli : The methanolic extract of T. bellirica showed noteworthy activity against E. coli, including an extended-spectrum β-lactamase (ESBL) producing strain, with a reported MIC of 755 µg/mL for both. researchgate.netdntb.gov.ua

Klebsiella pneumoniae : Aqueous extracts of T. bellirica and T. chebula inhibited the growth of K. pneumoniae with MIC values of 784 µg/mL and 556 µg/mL, respectively. researchgate.netdntb.gov.ua The methanolic extracts also showed activity against an ESBL-producing strain of K. pneumoniae. researchgate.netdntb.gov.ua

Shigella species : All extracts of T. bellirica and T. chebula displayed good antibacterial effects against Shigella flexneri, with MIC values ranging from 278 to 450 µg/mL. researchgate.netdntb.gov.uapreprints.org Methanolic extracts also showed activity against Shigella sonnei with an MIC of 755 µg/mL. dntb.gov.ua

Salmonella typhimurium : Methanolic extracts of T. bellirica and T. chebula demonstrated antibacterial activity against S. typhimurium, with MIC values of 755 µg/mL. researchgate.netdntb.gov.uamdpi.com

The following table summarizes the in vitro antibacterial activity of extracts containing this compound against various pathogens.

| Pathogen | Extract Source | Extract Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | T. bellirica / T. chebula | Aqueous, Methanol (B129727) | 94 - 392 | researchgate.netdntb.gov.ua |

| MRSA | T. bellirica / T. chebula | Aqueous, Methanol | 94 - 392 | researchgate.netdntb.gov.ua |

| Bacillus cereus | T. bellirica / T. chebula | Aqueous, Methanol, Ethyl Acetate (B1210297) | 94 - 556 | researchgate.netdntb.gov.ua |

| Escherichia coli | T. bellirica | Methanol | 755 | researchgate.netdntb.gov.ua |

| Klebsiella pneumoniae | T. chebula | Aqueous | 556 | researchgate.netdntb.gov.ua |

| Klebsiella pneumoniae | T. bellirica | Aqueous | 784 | researchgate.netdntb.gov.ua |

| Shigella flexneri | T. bellirica / T. chebula | Aqueous, Methanol, Ethyl Acetate | 278 - 450 | dntb.gov.uapreprints.org |

| Shigella sonnei | T. bellirica / T. chebula | Methanol | 755 | dntb.gov.ua |

| Salmonella typhimurium | T. bellirica / T. chebula | Methanol | 755 | dntb.gov.uamdpi.com |

Synergistic Effects with Conventional Antibiotics in in vitro Co-administration Studies

The combination of plant extracts containing this compound with conventional antibiotics has been investigated to assess potential synergistic or additive interactions against pathogenic bacteria. Fractional Inhibitory Concentration (FIC) studies involving T. bellirica and T. chebula extracts have revealed primarily additive interactions with certain antibiotics. researchgate.netdntb.gov.ua

In one study, eighteen instances of additive interactions were noted when these extracts were combined with standard antibiotics. researchgate.netdntb.gov.ua However, strong antagonism was observed when any of the extracts were paired with polymyxin (B74138) B. researchgate.netdntb.gov.ua Another study focusing on an ethanolic leaf extract of T. chebula found that it synergized the activity of azithromycin (B1666446) against Shigella dysenteriae and Shigella boydii, and also enhanced the effect of ciprofloxacin (B1669076) against Bacillus subtilis. journalejmp.com These findings suggest that phytochemicals within the extracts, potentially including this compound, may modulate the efficacy of conventional antimicrobial agents. preprints.org The mechanism may involve inhibiting bacterial defense systems like β-lactamases or efflux pumps, thereby resensitizing resistant strains to the effects of antibiotics. preprints.orgnih.gov No synergistic interactions were detected in some comprehensive analyses, though numerous additive effects were cataloged. preprints.orgpreprints.org

Other Mechanistic Biological Activities in In Vitro Models (e.g., Hepatoprotective, Antidiabetic, Anticancer at Cellular Level)

Hepatoprotective Activity: In vitro studies have highlighted the hepatoprotective potential of compounds found in Terminalia species. researchgate.net Chebulinic acid, a related hydrolyzable tannin, has been shown to protect L-02 hepatocytes from damage induced by tert-butyl hydrogen peroxide (t-BHP). nih.govsci-hub.se This protection is achieved by inhibiting the production of reactive oxygen species (ROS), reducing lactate (B86563) dehydrogenase (LDH) leakage, and boosting the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) through the MAPK/Nrf2 signaling pathway. nih.govsci-hub.se A 95% ethanolic extract of T. chebula fruit, chemically characterized by its this compound content, was investigated for its hepatoprotective capabilities against toxicity induced by anti-tuberculosis drugs. researchgate.netresearchgate.net The protective effects are largely attributed to significant antioxidative and membrane-stabilizing activities. researchgate.net

Antidiabetic Activity: this compound has been evaluated for its potential as an antidiabetic agent by examining its ability to inhibit key carbohydrate-digesting enzymes. In vitro assays demonstrate that compounds isolated from Terminalia macroptera, including this compound, can inhibit α-amylase and α-glucosidase. researchgate.netnih.govnih.gov While some phenolic compounds from the plant showed potent inhibition, the triterpenoids, including this compound, were generally less active in these specific assays. researchgate.netnih.gov For instance, against α-amylase and α-glucosidase, the IC50 values for most triterpenoids were above the tested concentrations, whereas other compounds like myricetin-3-O-rhamnoside showed significant inhibition. researchgate.netnih.gov

The table below presents the in vitro antidiabetic activity of various compounds isolated from Terminalia macroptera.

| Compound | α-Amylase Inhibition IC50 (µg/mL) | α-Glucosidase Inhibition IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3,3′-di-O-methylellagic acid | >200 | 74.18 ± 0.29 | researchgate.netnih.gov |

| Myricetin-3-O-rhamnoside | 65.17 ± 0.43 | 69.02 ± 0.65 | researchgate.netnih.gov |

| Shikimic acid | >200 | >200 | nih.gov |

| Arjungenin | 186.32 ± 0.21 | 192.17 ± 0.78 | nih.gov |

| Terminolic acid | 145.91 ± 0.56 | 155.84 ± 0.31 | nih.gov |

| This compound | >200 | >200 | nih.gov |

| Acarbose (Standard) | 32.25 ± 0.36 | 87.70 ± 0.68 | researchgate.netnih.gov |

Anticancer Activity at Cellular Level: Extracts containing this compound have been assessed for their cytotoxic effects on various cancer cell lines. An ethanolic extract of Cichorium intybus, which also contains such compounds, demonstrated potent cytotoxic activity against the colon cancer cell line (HCT 116), breast cancer cell line (MCF-7), and liver cancer cell line (HEPG-2). researcherslinks.com Similarly, extracts from T. chebula have shown anti-proliferative activity against several cancer cell lines, including HCT-15 (colon), COLO-205 (colorectal), MDA-MB-231 (breast), DU-145 (prostate), and K562 (leukemia). journalejmp.com

Structure Activity Relationship Sar Studies of Chebuloside Ii and Its Analogues

Identification of Key Structural Features for Modulating Biological Potency

The biological potency of chebuloside II, a pentacyclic triterpenoid (B12794562) glycoside, is intricately linked to its specific structural features. mdpi.com Research has identified several key components of the molecule that are crucial for its various biological effects. This compound is characterized by a β-d-glucopyranosyl moiety attached to an oleanane-type triterpene core, which is substituted with multiple hydroxyl groups. mdpi.com The arrangement and presence of these hydroxyl groups, along with the glycosidic linkage, are though to play a significant role in its bioactivity.

Studies on related compounds have shed light on the importance of the triterpenoid skeleton and the nature and position of its substituents. For instance, the derivatives of ellagic acid, which shares some structural similarities with the aglycone part of tannins often found alongside this compound, have demonstrated that methylation of hydroxyl groups can modulate activity against enzymes like cholinesterases. scilit.comnih.gov In one study, 3,3′-di-O-methyl ellagic acid showed more potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to its glycosylated analogues. nih.gov This suggests that the free hydroxyl groups and the presence of a sugar moiety can significantly impact biological potency.

Furthermore, the glycosylation pattern itself is a key determinant of activity. The presence of a glucose unit at a specific position on the triterpene backbone can influence properties such as solubility and interaction with biological targets. The complexity and diversity of these natural products, with their varied skeletons and functional groups, provide a rich field for SAR studies to develop new therapeutic agents. tsijournals.com

Computational Approaches to SAR and Ligand-Target Interactions

Computational methods have become indispensable tools in elucidating the SAR of natural products like this compound. These in silico techniques allow for the rapid screening of compounds and provide insights into their interactions with biological targets at a molecular level, guiding the design of more effective derivatives. jpionline.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.comenvirobiotechjournals.com This method is widely used to estimate the binding affinity between a ligand, such as this compound, and a target protein.

For example, in a study investigating potential inhibitors for enzymes relevant to Alzheimer's disease and diabetes, molecular docking was used to evaluate the binding of this compound and other compounds to acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase. scilit.comnih.gov The results revealed that these compounds could fit well into the binding sites of the target enzymes, forming stable complexes with negative binding energies. scilit.comnih.gov Specifically, this compound and its analogues were docked against these enzymes, and their binding energies were calculated to predict their inhibitory potential. scilit.comnih.gov

In another study, chebuloside was identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 through virtual screening. nih.gov The docking score for chebuloside was -8.2 kcal/mol, indicating a strong binding affinity. nih.gov The interactions observed included hydrogen bonds with key residues like CYS145, ASN142, and GLU166, as well as a Pi-Sigma bond with HIS41. nih.gov Similarly, chebuloside was investigated for its interaction with the androgen receptor, a target in alopecia treatment. researchgate.net Docking studies showed that chebuloside, along with other compounds, had favorable interactions with the active site of the receptor. researchgate.net

These docking studies provide valuable information on the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions, which are crucial for understanding the molecular basis of the observed biological activity.

Table 1: Molecular Docking Results of this compound and Related Compounds with Various Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Chebuloside | SARS-CoV-2 Mpro | -8.2 | CYS145, ASN142, GLU166, HIS41 nih.gov |

| Chebuloside | Androgen Receptor | -8.78 | Not specified researchgate.net |

| 3,3′-di-O-methyl ellagic acid | α-glucosidase | -7.94 | Not specified scilit.com |

| Myricetin-3-O-rhamnoside | α-glucosidase | -8.76 | Not specified scilit.com |

This table is for illustrative purposes and summarizes findings from different studies. The specific binding energies and interacting residues can vary depending on the docking software and parameters used.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. sciencepublishinggroup.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. jpionline.org

The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors that encode the structural features of the molecules, and the use of statistical methods to build a predictive model. These models can help in understanding which molecular properties are most important for the desired biological effect. jpionline.org

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided context, the general applicability of QSAR in natural product research is well-established. jpionline.org For phytochemicals from Terminalia chebula, the plant source of this compound, QSAR studies have been utilized to predict antioxidant and anti-inflammatory activities. jpionline.org Such models can guide the modification of the this compound structure to enhance its activity.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. bonvinlab.org In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.com

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other. mdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. bonvinlab.org

For instance, MD simulations were performed on complexes of natural compounds from Terminalia chebula with the SARS-CoV-2 main protease. researchgate.net The simulations, running for 100 nanoseconds, revealed that the complexes were stable, with limited conformational fluctuations. researchgate.net Such studies provide a more dynamic and realistic view of the ligand-target interaction compared to the static picture offered by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Design and Synthesis of this compound Derivatives for Enhanced Mechanistic Activity

The insights gained from SAR and computational studies pave the way for the rational design and synthesis of novel this compound derivatives with improved biological activity. The goal is to modify the parent molecule in ways that enhance its interaction with the target, improve its pharmacokinetic properties, or reduce potential side effects.

Based on the understanding of key structural features, medicinal chemists can strategically introduce or modify functional groups. For example, knowing the importance of specific hydroxyl groups for hydrogen bonding with a target enzyme, derivatives could be synthesized where these groups are altered to optimize the interaction.

While the provided search results highlight the isolation and biological evaluation of this compound and its natural analogues, they also underscore the potential for further chemical modification. mdpi.comresearchgate.net The rich chemistry of natural products like those from Terminalia species offers opportunities for creating new bioactive molecules. tsijournals.com The synthesis of derivatives allows for a systematic exploration of the chemical space around the natural product scaffold, leading to the development of more potent and selective therapeutic agents.

Preclinical in Vivo Research Models for Mechanistic Elucidation Excluding Clinical Human Trials

Animal Models of Oxidative Stress (e.g., Cerebral Ischemia-Reperfusion, Induced Oxidative Injury)

Chebuloside II is recognized as a key constituent in Terminalia chebula extracts that contributes to the inhibition of oxidative processes. researchgate.net The neuroprotective effects of these extracts have been evaluated in animal models of cerebral ischemia-reperfusion (I/R) injury, a condition characterized by significant oxidative stress. researchgate.netresearchgate.net

In a mouse model of middle cerebral artery occlusion/reperfusion (MCAO/R), polyphenol-rich extracts from T. chebula demonstrated protective effects against I/R damage. The mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of endogenous antioxidant defenses. researchgate.netnih.gov Treatment with the extracts led to an increase in the nuclear translocation of Nrf2 and the subsequent expression of downstream antioxidant proteins. researchgate.netnih.gov This was accompanied by a reduction in reactive oxygen species (ROS) levels and a decrease in apoptosis. researchgate.netnih.gov

Studies using a phenolic acid extract from the unripe fruit of Terminalia chebula (Fructus Chebulae Immaturus) in a mouse model of intestinal ischemia-reperfusion injury further detail the antioxidant mechanisms. The extract significantly reversed the I/R-induced increase in malondialdehyde (MDA), a marker of lipid peroxidation, and restored the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com The mechanism was linked to the activation of the PPARα signaling pathway and inhibition of the NF-κB pathway, which helps mitigate oxidative stress and inflammation. mdpi.com

| Animal Model | Key Findings | Mechanistic Insight |

|---|---|---|

| Mouse Model of Intestinal Ischemia-Reperfusion | Reversed the increase in Malondialdehyde (MDA) and restored levels of Superoxide Dismutase (SOD) and Glutathione (GSH). mdpi.com | Activation of PPARα and inhibition of the NF-κB signaling pathway. mdpi.com |

| Mouse Model of Middle Cerebral Artery Occlusion/Reperfusion | Reduced reactive oxygen species (ROS) levels and decreased apoptosis. researchgate.netnih.gov | Stimulation of the Nrf2 signaling pathway. researchgate.netnih.gov |

Animal Models of Inflammation (e.g., Acetic Acid-Induced Colitis, Carrageenan-Induced Paw Edema)

The anti-inflammatory properties of extracts containing this compound have been assessed in standard preclinical models of inflammation. In a carrageenan-induced rat paw edema model, an ethanolic extract of Terminalia chebula fruit demonstrated significant anti-inflammatory activity by reducing edema, with effects comparable to the standard drug diclofenac (B195802) sodium. nih.govgsconlinepress.com The mechanism is suggested to involve the inhibition of inflammatory mediators. researchgate.net Research indicates that T. chebula extract can inhibit cyclooxygenase-2 (COX-2) activity. researchgate.net

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis model in C57BL/6 mice, the ethyl acetate (B1210297) extract of T. chebula was shown to alleviate disease severity. frontiersin.org Treatment with the extract mitigated weight loss and reduced the disease activity index (DAI) scores, which measure changes in weight, stool consistency, and bleeding. frontiersin.org The underlying mechanism involves the modulation of inflammatory responses. frontiersin.org Similarly, in an acetic acid-induced colitis model, which mimics human ulcerative colitis, extracts from the Terminalia genus have shown protective effects. bioline.org.br

| Animal Model | Key Findings | Mechanistic Insight |

|---|---|---|

| Carrageenan-Induced Rat Paw Edema | Significantly alleviated paw edema. nih.gov | Inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2). researchgate.net |

| DSS-Induced Ulcerative Colitis in Mice | Mitigated weight loss and reduced the Disease Activity Index (DAI). frontiersin.org | Modulation of inflammatory responses. frontiersin.org |

Animal Models for Neuroprotective Mechanistic Studies

This compound, as a triterpenoid (B12794562) glycoside in Terminalia chebula extracts, is implicated in the neuroprotective effects observed in various animal models. researchgate.net Extracts have been reported to combat cerebral ischemia by protecting against neural degeneration through the inhibition of both inflammatory and oxidative processes. researchgate.net

In studies on cerebral ischemia-reperfusion injury in mice, polyphenol extracts from T. chebula were found to exert neuroprotective effects by activating the Nrf2 signaling pathway. nih.gov This activation helps suppress apoptosis, a form of programmed cell death that contributes to neuronal loss after an ischemic event. researchgate.netnih.gov The extracts enhanced the activity of antioxidant enzymes and reduced levels of reactive oxygen species, thereby protecting neuronal cells from oxidative damage. researchgate.netnih.gov In a rat model of haloperidol-induced neurotoxicity, an aqueous extract of T. chebula fruit ameliorated behavioral disruptions and preserved the integrity of neuronal structures by exerting both antioxidant and anti-inflammatory effects. researchgate.net

Animal Models for Immunological Response Studies (e.g., Humoral Antibody Titer, Delayed Type Hypersensitivity)

Aqueous extracts of Terminalia chebula, which contain constituents like this compound, have been shown to modulate the immune system in animal models. wisdomlib.orgresearchgate.netjournalijdr.com Studies in mice have demonstrated that these extracts can enhance both humoral and cell-mediated immune responses. researchgate.netnih.gov

In mice immunized with goat red blood cells (gRBC), treatment with a dry fruit extract of T. chebula resulted in a significant, dose-dependent increase in the humoral antibody response. tandfonline.comtandfonline.com This was evidenced by an increase in the number of antibody-producing plaque-forming cells (PFCs) and a rise in the hemagglutination antibody titer. tandfonline.comtandfonline.com

The cell-mediated immune response was assessed using the delayed-type hypersensitivity (DTH) test. Mice treated with the extract showed a significant increase in DTH response, measured by footpad thickness after an antigenic challenge. researchgate.nettandfonline.com Mechanistically, the extract was found to promote a Th1-biased immune response, characterized by enhanced expression of the Th1 cytokine interferon-gamma (IFN-γ) and decreased levels of the Th2 cytokine interleukin-4 (IL-4). researchgate.nettandfonline.com This was associated with an increased percentage of CD4+ T-cells and greater lymphocyte proliferation. researchgate.net

| Immunological Assay | Animal Model | Key Findings | Mechanistic Insight |

|---|---|---|---|

| Plaque-Forming Cell (PFC) Assay | Mice | Dose-dependent increase in the number of antibody-forming cells per million spleen cells. tandfonline.com | Stimulation of B-lymphocyte effector function. tandfonline.com |

| Hemagglutination Titer | Mice | Significant increase in primary (IgM) and secondary (IgG) antibody titers. tandfonline.com | Augmentation of humoral immune response. tandfonline.com |

| Delayed-Type Hypersensitivity (DTH) | Mice | Significant, dose-dependent increase in footpad thickness. tandfonline.com | Enhancement of cell-mediated immunity via a Th1-biased response (increased IFN-γ, decreased IL-4). researchgate.nettandfonline.com |

Animal Models for Antibacterial Efficacy Studies (Mechanistic Focus)

While various extracts of Terminalia chebula have demonstrated antibacterial activity, there is a noted lack of studies examining the specific antibacterial efficacy and mechanisms of isolated this compound in animal models. nih.govresearchgate.net this compound has been identified as a constituent in T. chebula extracts that are tested for antibacterial properties. nih.govresearchgate.netresearcher.life In vivo pharmacodynamic experiments using a mouse model have shown that effective components from Fructus Chebulae Immaturus possess significant antibacterial effects and are nontoxic. researchgate.net However, mechanistic studies using techniques like electron microscopy have focused on other isolated compounds, such as total tannins and ethyl gallate, rather than this compound specifically. researchgate.net Therefore, while this compound is a known component of these medicinally active fruits, its direct role and mechanism of action in combating bacterial infections within an in vivo setting require further investigation.

Mechanistic Studies on Metabolism and Metabolic Fate in Animal Models

Currently, there is a significant gap in the scientific literature regarding the metabolism and metabolic fate of the isolated chemical compound this compound in preclinical animal models. Pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, have not been specifically reported for this compound. fda.govbiotechfarm.co.ileuropa.eu While general animal models, including rodents and non-rodents, are standard for evaluating the pharmacokinetics of new chemical entities, such detailed investigations focused on the metabolic pathways and fate of this compound have not been published. fda.govnih.gov Elucidating the journey of this compound within an organism is a crucial step for future development and would require dedicated in vivo studies. biotechfarm.co.ilnih.gov

Advanced Analytical and Metabolomic Profiling of Chebuloside Ii in Biological Systems

Quantitative Analysis in Complex Biological Matrices (e.g., Plasma, Tissue Extracts)

The accurate quantification of chebuloside II in complex biological matrices like plasma and tissue extracts is fundamental to pharmacokinetic and pharmacodynamic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective method for this purpose. nih.govnih.gov The development of such methods involves meticulous validation to ensure reliability.

A typical UPLC-MS/MS method for this compound would involve protein precipitation from the plasma sample, often using acetonitrile (B52724), followed by chromatographic separation on a C18 column. nih.govnih.gov The use of a gradient mobile phase, commonly consisting of acetonitrile and water with additives like formic acid, allows for the efficient separation of this compound from endogenous matrix components. nih.gov Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net

Method validation parameters are critical for ensuring the accuracy and precision of the results. These parameters typically include linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, and stability.

Table 1: Representative UPLC-MS/MS Method Validation Parameters for this compound Quantification

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between the detector response and the concentration of the analyte over a specified range. |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |

| Intra-day Precision (%RSD) | < 15% | Measures the variability of results within the same day of analysis. |

| Inter-day Precision (%RSD) | < 15% | Measures the variability of results on different days of analysis. |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |

| Extraction Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the biological matrix. |

| Matrix Effect | Within acceptable limits | The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte. |

This table presents typical values based on established practices for bioanalytical method validation and may not reflect specific studies on this compound.

The successful application of such validated methods allows for the detailed study of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Metabolomic Fingerprinting and Identification of this compound Metabolites